molecular formula C9H11BrN2O2 B581652 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1345471-55-7

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No.: B581652
CAS No.: 1345471-55-7
M. Wt: 259.103
InChI Key: UHTOXZJBLIAAON-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde (CAS 1345471-55-7) is a high-purity (98%) chemical compound supplied for research and development purposes . This molecule is a valuable synthetic building block in medicinal chemistry, belonging to the pyrazole class of heterocycles, which are recognized as potent scaffolds with a broad spectrum of biological activities . The structure features two key functional handles: a bromo substituent and an aldehyde group. These make the compound highly amenable to further chemical modification, primarily through metal-catalyzed cross-coupling reactions (using the bromine) and nucleophilic addition or condensation reactions (using the aldehyde). This allows researchers to efficiently create diverse libraries of more complex molecules for screening and optimization. The oxan-2-yl (tetrahydropyranyl, THP) group acts as a protecting group for the pyrazole nitrogen, enhancing the molecule's stability and solubility during synthetic sequences . Pyrazole derivatives are extensively investigated in pharmaceutical research for their potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making this bromo-carbaldehyde derivative a crucial intermediate in drug discovery projects . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTOXZJBLIAAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718451
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-55-7
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Based Cyclization

The most common method for pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For this compound, this approach requires a hydrazine derivative pre-functionalized with the oxan-2-yl group.

Example Procedure :

  • Synthesis of 2-(Oxan-2-yl)hydrazine :

    • Reaction of tetrahydropyran-2-ol with hydrazine hydrate under acidic conditions.

    • Yield: ~60–70% (estimated from analogous protections).

  • Cyclization with β-Keto Aldehyde :

    • Condensation of 2-(oxan-2-yl)hydrazine with 3-bromo-2-oxopropanal in ethanol at reflux.

    • Mechanism:

      Hydrazine+β-Keto AldehydeEtOH, ΔPyrazole Intermediate\text{Hydrazine} + \text{β-Keto Aldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole Intermediate}
    • Key Challenge: Ensuring regioselectivity for the 3-carbaldehyde position.

Functional Group Introduction

Vilsmeier-Haack Formylation

The aldehyde group at position 3 is typically introduced via the Vilsmeier-Haack reaction, which uses POCl₃ and DMF to formylate electron-rich aromatic systems.

Optimized Conditions :

  • Substrate : 4-Bromo-2-(oxan-2-yl)pyrazole (pre-synthesized via cyclization).

  • Reagents : DMF (2 eq), POCl₃ (1.5 eq).

  • Temperature : 0°C to room temperature.

  • Reaction Time : 4–6 hours.

  • Yield : 65–75% (extrapolated from similar pyrazole formylations).

Mechanistic Insight :

Pyrazole+DMF-POCl3Imidoyl Chloride IntermediateH2OCarbaldehyde\text{Pyrazole} + \text{DMF-POCl}3 \rightarrow \text{Imidoyl Chloride Intermediate} \xrightarrow{\text{H}2\text{O}} \text{Carbaldehyde}

Bromination Strategies

Bromination at position 4 can be achieved via electrophilic substitution or directed ortho-metalation (DoM).

Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in acetic acid.

  • Directing Groups : The oxan-2-yl group acts as a weak electron donor, favoring bromination at the para position relative to the aldehyde.

Typical Conditions :

  • Substrate : 2-(Oxan-2-yl)pyrazole-3-carbaldehyde.

  • NBS (1.1 eq) , AIBN (catalytic) in CCl₄, reflux, 12 hours.

  • Yield : ~50–60% (based on analogous pyrazole brominations).

Directed Metalation Approach

  • Base : LDA (2 eq) at −78°C.

  • Electrophile : Br₂ or BrCN.

  • Advantage : Higher regiocontrol for position 4.

Alternative Synthetic Pathways

Oxidation of Pyrazolymethanol Derivatives

Pyrazole-3-methanol derivatives can be oxidized to the corresponding aldehydes using pyridinium chlorochromate (PCC) or Swern oxidation.

Procedure :

  • Synthesis of 4-Bromo-2-(oxan-2-yl)pyrazole-3-methanol :

    • Reduction of a nitrile or ester precursor.

  • Oxidation :

    • PCC (1.5 eq) in CH₂Cl₂, room temperature, 3 hours.

    • Yield: 70–80%.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation65–75High efficiency, one-potRequires POCl₃ handling
Electrophilic Bromination Br introduction50–60Simple reagentsRegioselectivity challenges
Directed Metalation Br introduction60–70Excellent regiocontrolLow-temperature conditions
Oxidation Alcohol to aldehyde70–80Mild conditionsRequires pre-functionalized alcohol

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization :

    • Use of bulky substituents or Lewis acid catalysts (e.g., ZnCl₂) to direct cyclization.

  • Oxan-2-yl Group Stability :

    • Acid-sensitive nature requires neutral or mildly acidic conditions during synthesis.

  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexane) is typically required due to polar intermediates.

Industrial-Scale Considerations

Suppliers like Amadis Chemical and Energy Chemical produce this compound via optimized large-scale routes, likely employing:

  • Continuous flow reactors for cyclization steps.

  • Catalytic bromination to minimize waste.

  • Pricing : ~€280/g (1 g scale, Sigma-Aldrich).

Emerging Methodologies

Recent advances in photocatalysis and electrochemical synthesis could enable greener routes:

  • Photoredox Bromination : Using NBS and visible light for selective C–H activation.

  • Electrochemical Formylation : Avoiding POCl₃ through anode-driven oxidation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Applications/Findings
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde 4-Br, 2-oxan-2-yl, 3-CHO High reactivity (Br), solubility (oxane), derivatizable (CHO) Potential intermediate for pharmaceuticals; discontinued due to synthesis issues
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile 4-Br, 2-(4-Cl-C6H4), 5-CF3, 3-CN Electron-withdrawing groups (CF3, CN), halogenated aryl Antifouling agent with copper/zinc compounds; synergistic biocidal activity
4-Chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole 4-Cl, 1-CF2H, 3-CH2OCH2CH3 Lipophilic (ethoxymethyl), hydrolytically stable (CF2H) Discontinued agrochemical intermediate; likely replaced by more stable analogs
Reactivity and Stability
  • Bromine vs. Chlorine : The bromine in this compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine in analogs like 4-Chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole. However, brominated derivatives may face stability issues during storage .
  • Aldehyde vs. Nitrile : The aldehyde group in the target compound enables Schiff base formation, whereas nitrile groups (e.g., in the pyrrole derivative from ) are more inert but useful in metal coordination (e.g., antifouling compositions).

Biological Activity

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2O2C_9H_{11}BrN_2O_2. The presence of a bromine atom, a pyrazole ring, and an oxane ring contributes to its biological activity and interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that bromopyrazole derivatives can modulate various biochemical pathways by binding to enzymes or receptors, which may lead to alterations in cellular processes. The exact mechanisms are still under investigation, but the compound's interactions with key signaling pathways are crucial for its therapeutic potential.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. In particular, research indicates promising results against Bacillus subtilis and Escherichia coli, demonstrating effective inhibition at concentrations as low as 40 µg/mL .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented. Recent investigations into compounds like this compound suggest that they may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells. For example, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effective ConcentrationReference
AntimicrobialBacillus subtilis, E. coli40 µg/mL
AnticancerHCT116 (colon cancer), A549 (lung cancer)0.75–4.21 µM
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, several compounds were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against HCT116 and A549 cells, with IC50 values indicating strong potential for further development as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step strategies, leveraging pyrazole-carboxaldehydes as precursors for heterocyclic systems. A common approach includes:

  • Step 1: Bromination of a pyrazole intermediate at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).
  • Step 2: Introduction of the oxan-2-yl (tetrahydropyran) group via nucleophilic substitution or Mitsunobu reaction with dihydropyran .
  • Step 3: Oxidation of a hydroxymethyl intermediate to the aldehyde using MnO₂ or Swern oxidation .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to minimize over-bromination or side reactions.
  • Use anhydrous conditions for tetrahydropyranylation to avoid hydrolysis of the protecting group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure >98% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: To confirm the pyrazole ring substitution pattern, aldehyde proton (δ ~9.5–10.0 ppm), and oxan-2-yl group signals (e.g., δ 3.5–4.5 ppm for OCH₂) .
  • IR Spectroscopy: Detect the aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated 285.04 g/mol for C₁₀H₁₂BrN₂O₂) .
  • Elemental Analysis: Ensure purity by matching experimental and theoretical C/H/N/Br percentages .

Advanced: How does the tetrahydropyran (oxan-2-yl) group influence the compound’s reactivity and stability?

Answer:
The oxan-2-yl group acts as a steric and electronic modulator:

  • Stability: Enhances solubility in organic solvents and reduces aldehyde oxidation by sterically shielding the reactive site .
  • Reactivity: Directs electrophilic substitution to the 5-position of the pyrazole ring due to electron-donating effects from the oxygen atom.
  • Deprotection: Requires acid-catalyzed hydrolysis (e.g., HCl/THF, 50°C) to regenerate hydroxyl groups without degrading the pyrazole core .

Advanced: What strategies enable regioselective functionalization at the bromine site?

Answer:
The bromine atom facilitates cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C) to replace Br with aryl groups .
  • Buchwald-Hartwig Amination: Introduce amines via Pd₂(dba)₃/Xantphos catalysis .
    Key Considerations:
  • Pre-activate the catalyst to prevent side reactions at the aldehyde.
  • Monitor regioselectivity using NOESY NMR to confirm substitution at the 4-position .

Basic: What are common impurities encountered during synthesis, and how can they be mitigated?

Answer:

  • Impurity 1: Debrominated byproducts (e.g., 2-(oxan-2-yl)pyrazole-3-carbaldehyde). Mitigate by controlling NBS stoichiometry and reaction time .
  • Impurity 2: Aldehyde oxidation products (e.g., carboxylic acid). Use inert atmospheres (N₂/Ar) and low temperatures during oxidation steps .
  • Analysis: Employ reverse-phase HPLC (C18 column, acetonitrile/water) to detect impurities at 254 nm .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-4 bromine) .
  • Transition State Analysis: Simulate SN2 pathways to evaluate activation energies for substitutions .
  • Solvent Effects: Use COSMO-RS models to predict reaction rates in polar aprotic solvents (e.g., DMF vs. DMSO) .

Advanced: How can the aldehyde group be leveraged to synthesize heterocyclic systems?

Answer:
The aldehyde enables:

  • Knoevenagel Condensation: React with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .
  • Schiff Base Formation: Condense with amines to generate imines for coordination chemistry or bioactivity studies .
  • Cyclization: Use PCl₅ or POCl₃ to form fused pyrazolo[1,5-a]pyridines under microwave-assisted conditions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact with the aldehyde or bromine .
  • Ventilation: Use fume hoods during reactions involving volatile solvents (e.g., DMF, THF).
  • Waste Disposal: Quench brominated byproducts with NaHSO₃ before aqueous disposal .

Advanced: How can kinetic studies elucidate acid-catalyzed hydrolysis of the tetrahydropyran group?

Answer:

  • Method: Conduct pseudo-first-order kinetics in HCl/THF (0.1–1.0 M) at 25–50°C.
  • Analysis: Monitor hydrolysis via ¹H NMR by tracking oxan-2-yl proton disappearance (δ 3.5–4.5 ppm) .
  • Activation Parameters: Calculate ΔH‡ and ΔS‡ using the Eyring equation to compare with other protecting groups .

Advanced: What crystallographic methods resolve the compound’s solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water) and collect data at 100 K.
  • Key Metrics: Confirm bond lengths (C-Br: ~1.89 Å) and dihedral angles between pyrazole and oxane rings .
  • Applications: Correlate crystal packing with solubility and thermal stability .

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